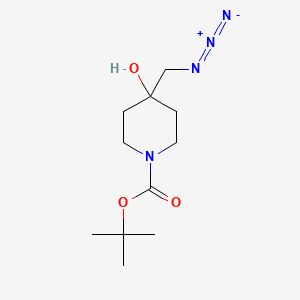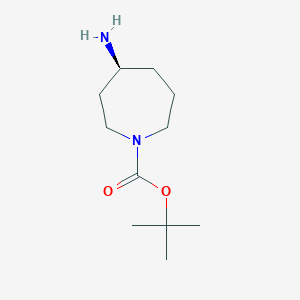
N-(3-Amino-4-methylphenyl)-2-(3-fluorophenoxy)-acetamide
Descripción general
Descripción
N-(3-Amino-4-methylphenyl)-2-(3-fluorophenoxy)-acetamide, also known as 3-FAM, is a fluorinated amide derivative of the amino acid phenylalanine. It is a small molecule that has been used in a variety of scientific research applications, such as in the study of enzyme-substrate interactions, the development of new agents for the treatment of cancer, and the study of enzyme kinetics. 3-FAM is a valuable tool for biochemists and physiologists due to its high solubility, low toxicity, and low cost.
Aplicaciones Científicas De Investigación
Chemoselective Acetylation in Drug Synthesis : The chemoselective monoacetylation of the amino group of 2-aminophenol to form compounds like N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, shows the relevance of similar compounds in pharmaceutical synthesis. This process, using catalysts like Novozym 435, demonstrates the potential of N-(3-Amino-4-methylphenyl)-2-(3-fluorophenoxy)-acetamide in drug development and synthesis (Magadum & Yadav, 2018).
Anticonvulsant Properties : Research on primary amino acid derivatives similar to N-(3-Amino-4-methylphenyl)-2-(3-fluorophenoxy)-acetamide has shown potent activities in anticonvulsant models. These studies suggest that such compounds can be effective in treating conditions like epilepsy and neuropathic pain (King et al., 2011).
Green Synthesis in Dye Production : The compound is used as an intermediate in the production of azo disperse dyes. Research on similar compounds, such as N-(3-Amino-4-methoxyphenyl)acetamide, highlights their importance in the green synthesis of dyes, utilizing catalysts like Pd/C for the hydrogenation process (Zhang, 2008).
Herbicidal Activity : Some derivatives of N-(3-Amino-4-methylphenyl)-2-(3-fluorophenoxy)-acetamide have shown promising herbicidal activities against various weeds, indicating the potential agricultural applications of these compounds (Wu et al., 2011).
Anticancer and Anti-Inflammatory Properties : Certain acetamide derivatives have demonstrated significant anticancer, anti-inflammatory, and analgesic activities in preclinical studies. This suggests that N-(3-Amino-4-methylphenyl)-2-(3-fluorophenoxy)-acetamide could have potential applications in developing new therapeutic agents for these conditions (Rani et al., 2014).
Propiedades
IUPAC Name |
N-(3-amino-4-methylphenyl)-2-(3-fluorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-10-5-6-12(8-14(10)17)18-15(19)9-20-13-4-2-3-11(16)7-13/h2-8H,9,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGOBWQGXTZGQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide](/img/structure/B1452599.png)
![2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide](/img/structure/B1452600.png)




![5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1452606.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1452607.png)